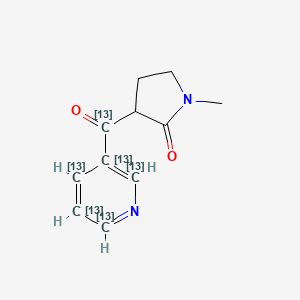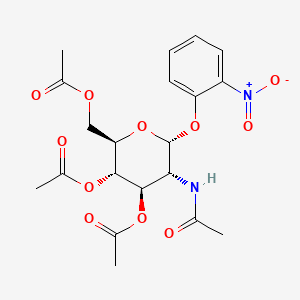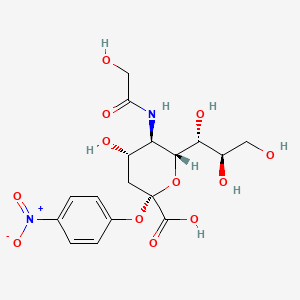
2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine” is a complex organic compound. It likely belongs to the class of compounds known as imidazopyridines, which are organic compounds containing an imidazo ring fused to a pyridine ring . These compounds are known to have various biological activities and are used in drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrazolo[3,4-b]pyridines have been synthesized using various strategies . For instance, one method involves a sequential opening/closing cascade reaction . Another method involves the reaction of oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethyl formamide (DMF) solvent .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound may exhibit tautomeric forms, similar to other heterocyclic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the functional groups present in the molecule. Similar compounds have been used in various reactions, including N-, O-, and S-acylation reactions, as well as the protection of aldehydes as 1,1-diacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Aplicaciones Científicas De Investigación
Biochemical Interactions
The mutagenic and carcinogenic properties of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a compound closely related to 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine, are well-documented. The genotoxicity of PhIP necessitates an initial cytochrome P450-mediated N-oxidation followed by N-O-esterification catalyzed typically by N-acetyltransferases and sulfotransferases. This study focused on the urinary excretion of N(2)-(beta-1-glucosiduronyl)-2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a major human urinary N-oxidation metabolite of PhIP, examining its relationship to individual activity levels of cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2). The findings revealed significant individual variations in the metabolite formation, indicating interindividual differences in N-oxidation rates and phase II glucuronidation reactions as key regulatory mechanisms (Stillwell, Sinha, & Tannenbaum, 2002).
Chemical Synthesis and Crystal Structure
In the realm of synthetic chemistry, the study of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and Their Methylsulphinyl Derivatives reveals the synthesis of specific derivatives of chloromethyl-pyridine and their reaction with specific compounds to form methylsulphinyl derivatives. This intricate chemical synthesis also led to the formation of a square-planar copper(II) complex, showcasing the potential of this chemical pathway in synthesizing novel compounds with potential applications in various fields, including pharmaceuticals and material sciences (Ma et al., 2018).
Mutagenic Potency and Structural Isomers
The synthesis of PhIP and its structural isomers, including 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine, has been explored to understand their mutagenic potency. The research highlights how structural features of these heterocyclic amines influence their mutagenic potency, as observed in the Ames test using S. typhimurium strain TA98. The study offers insight into how the resonance between specific groups within the molecules affects their mutagenicity, providing valuable information for the development of safer compounds and understanding carcinogenic mechanisms (Chrisman, Tanga, & Knize, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFVKWMIRFROSV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661869 |
Source


|
| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-30-5 |
Source


|
| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)



![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)



